molecular formula C30H35N3O5S B2905192 1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)-1-(3,4,5-trimethoxybenzyl)thiourea CAS No. 850934-52-0

1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)-1-(3,4,5-trimethoxybenzyl)thiourea

Cat. No. B2905192
CAS RN: 850934-52-0
M. Wt: 549.69
InChI Key: YVSOXEQJRULNMW-UHFFFAOYSA-N
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Description

1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)-1-(3,4,5-trimethoxybenzyl)thiourea is a useful research compound. Its molecular formula is C30H35N3O5S and its molecular weight is 549.69. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Properties :Thiourea derivatives have been studied for their antimicrobial properties. For instance, novel thiourea derivatives containing a 3-(methoxycarbonyl)thiophene pharmacophore were synthesized and tested against various bacterial and fungal strains. These compounds showed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains, suggesting that similar compounds could have potential applications in developing new antimicrobial agents (Vikram, Amperayani, & Umadevi, 2021).

Antioxidant Activity :Some benzothiazole and thiourea compounds exhibit antioxidant activity, which is crucial in neutralizing reactive chemical species. A study on benzothiazole-isothiourea derivatives showed significant free radical scavenging activity in vitro, suggesting potential applications in protecting against oxidative stress-related damage (Cabrera-Pérez et al., 2016).

Antitumor Activity :Thiourea derivatives have also been explored for their antitumor properties. A study on 5-alkyl-2-amino-3-methylcarboxylate thiophenes, a class of thiourea derivatives, demonstrated pronounced anti-proliferative activity in tumor cells, indicating potential applications in cancer research and therapy (Thomas et al., 2017).

Enzyme Inhibition :Thiourea derivatives can act as potent inhibitors of essential enzymes, such as bacterial acetyl-CoA carboxylase, which is a critical enzyme in fatty acid biosynthesis. Inhibiting this enzyme could lead to new antibacterial agents, especially against drug-resistant strains (Vikram, Amperayani, & Umadevi, 2021).

properties

IUPAC Name

1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35N3O5S/c1-19-22(23-17-21(34-2)11-12-24(23)31-19)13-14-33(30(39)32-25-9-7-8-10-26(25)35-3)18-20-15-27(36-4)29(38-6)28(16-20)37-5/h7-12,15-17,31H,13-14,18H2,1-6H3,(H,32,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSOXEQJRULNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC(=C(C(=C3)OC)OC)OC)C(=S)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)-1-(3,4,5-trimethoxybenzyl)thiourea

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